molecular formula C12H15BrO3 B8812818 3-Bromo-4-(pentyloxy)benzoic acid CAS No. 77146-48-6

3-Bromo-4-(pentyloxy)benzoic acid

Cat. No. B8812818
Key on ui cas rn: 77146-48-6
M. Wt: 287.15 g/mol
InChI Key: AYCDTPDGOANRPV-UHFFFAOYSA-N
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Patent
US04287085

Procedure details

25.8 g (0.119 mol) of the 3-bromo-4-hydroxybenzoic acid was reacted with 36.0 g (0.238 mol) pentyl bromide to yield 29.8 g of purified 3-bromo-4-n-pentyloxybenzoic acid. The yield was calculated to be 87.2%.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].[CH2:12](Br)[CH2:13][CH2:14][CH2:15][CH3:16]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
25.8 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1O
Name
Quantity
36 g
Type
reactant
Smiles
C(CCCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)O)C=CC1OCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 29.8 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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